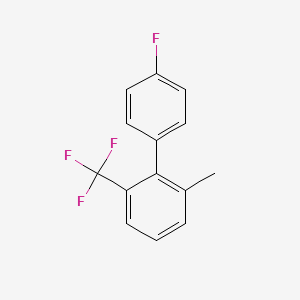
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a borinic acid functional group, which is known for its unique reactivity and potential utility in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid typically involves multi-step organic reactions. One common approach is the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: Reduction reactions can modify the borinic acid group, potentially leading to borane derivatives.
Substitution: The hydroxyl and oxan groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized borinic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also studied for its potential as a catalyst in various organic transformations.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Boron-containing compounds are known for their ability to interact with biological molecules, making them candidates for drug development and biomedical research.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other borinic acids and boronic acids, such as phenylboronic acid and pinacolborane. These compounds share the boron-containing functional group but differ in their specific structures and reactivities.
Uniqueness
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and other fields.
Propiedades
Fórmula molecular |
C11H23BO4 |
|---|---|
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid |
InChI |
InChI=1S/C11H23BO4/c1-10(2,13)11(3,4)16-12(14)9-5-7-15-8-6-9/h9,13-14H,5-8H2,1-4H3 |
Clave InChI |
NOJUAFOLZBOUDU-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCOCC1)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)


![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)




![Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14127507.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)

